2,6-Dibromo-3-iodopyridine

Descripción general

Descripción

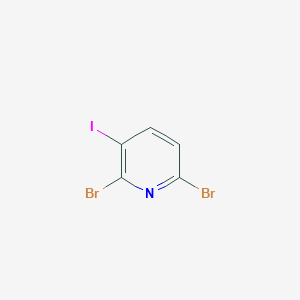

2,6-Dibromo-3-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at positions 2 and 6, and an iodine atom at position 3 on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-iodopyridine typically involves halogenation reactions. One common method is the bromination of 3-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dibromo-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Aplicaciones Científicas De Investigación

2,6-Dibromo-3-iodopyridine is a halogenated pyridine derivative with applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex organic molecules, heterocycles, biologically active molecules, pharmaceuticals, drugs, therapeutic agents, advanced materials, polymers, and electronic components .

Chemical Reactions

This compound is used in various chemical reactions due to its bromine and iodine atoms. These reactions include:

- Substitution Reactions The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Cross-Coupling Reactions It participates in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds, typically using palladium or nickel catalysts in the presence of a base such as potassium carbonate.

The products of these reactions depend on the specific reagents and conditions. Coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of complex organic molecules and heterocycles. For instance, it is a pivotal building block in strategies involving thiazolyl fragments . One study utilized 2-bromo-6-iodopyridine to synthesize novel π-conjugated compounds .

Biological and Medicinal Applications

The compound is used in developing biologically active molecules, pharmaceuticals, drugs, and therapeutic agents. Polyphenol-containing nanoparticles, which have attracted research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, have shown promise in bioimaging and therapeutic delivery . Additionally, advances in technology have led to the production of sustainable antioxidants and natural monomers for targeted drug delivery applications .

Industrial Applications

This compound is used in the production of advanced materials, including polymers and electronic components.

Antioxidant Polymers

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-3-iodopyridine in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or catalytic coupling. The molecular targets and pathways depend on the specific reaction and the functional groups introduced. For instance, in cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the incoming nucleophile.

Comparación Con Compuestos Similares

2,6-Dibromopyridine: Lacks the iodine atom, making it less versatile in certain coupling reactions.

3-Iodopyridine: Contains only the iodine atom, limiting its reactivity compared to 2,6-Dibromo-3-iodopyridine.

2,6-Dichloro-3-iodopyridine: Chlorine atoms are less reactive than bromine, affecting the compound’s overall reactivity.

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and selectivity in various chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.

Actividad Biológica

2,6-Dibromo-3-iodopyridine is a halogenated pyridine derivative notable for its unique structural features and biological activity. The compound has garnered attention in medicinal chemistry due to its potential interactions with biological macromolecules, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and an iodine atom at the 3 position. This configuration enhances its reactivity and interaction capabilities with various biological targets:

| Property | Description |

|---|---|

| Molecular Formula | CHBrI N |

| Molecular Weight | Approximately 295.8 g/mol |

| Functional Groups | Halogens (Br, I), Nitrogen (N) |

The biological activity of this compound is primarily attributed to its ability to form strong interactions with proteins and nucleic acids. The halogen atoms can participate in halogen bonding, while the amino group can engage in hydrogen bonding and electrostatic interactions. These interactions potentially lead to the inhibition or modulation of various biological functions:

- Protein Interaction: The compound can bind to specific enzymes or receptors, inhibiting their activity.

- Nucleic Acid Interaction: It may also interact with DNA or RNA, affecting transcription and replication processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes. For example, it has been shown to inhibit protein kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, which may be beneficial in therapeutic contexts such as cancer treatment.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that:

- The compound induced apoptosis in cancer cells.

- It demonstrated a dose-dependent reduction in cell viability.

- Mechanistic studies suggested involvement of the p38 MAPK signaling pathway.

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Comparative Analysis with Analog Compounds

The unique halogenation pattern of this compound distinguishes it from other pyridine derivatives. A comparison with similar compounds highlights its distinctive biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-chloropyridine | Contains chlorine instead of iodine | Limited interaction with nucleic acids |

| 2-Iodo-6-methylpyridine | Methyl group at position 6 | Reduced binding affinity |

| 2,6-Dichloropyridine | Lacks iodine; contains two chlorines | Weaker enzyme inhibition |

Propiedades

IUPAC Name |

2,6-dibromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZLYLYQOLOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679600 | |

| Record name | 2,6-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032582-80-1 | |

| Record name | 2,6-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,6-dibromo-3-iodopyridine a valuable building block in the synthesis of thiopeptide antibiotics like amythiamicin and GE2270 A?

A1: this compound serves as a versatile precursor for constructing the central 2,3,6-trisubstituted pyridine ring found in many thiopeptide antibiotics [, ]. Its structure allows for the sequential introduction of different substituents through selective cross-coupling reactions.

- Regioselective Metalation: The iodine atom at the 3-position can be selectively metalated, enabling the introduction of the "Southern" fragment via Negishi cross-coupling [, ].

- Subsequent Functionalization: The remaining bromine atoms at the 2- and 6-positions can then be utilized for further Negishi or Stille cross-coupling reactions to install the "Eastern" and "Northern" fragments of the target molecules [, ].

Q2: What type of cross-coupling reactions are typically employed with this compound in these syntheses, and why?

A2: Both Negishi and Stille cross-coupling reactions are employed with this compound in the synthesis of amythiamicin and GE2270 A [, ].

- Negishi Cross-coupling: This reaction is often preferred for introducing fragments at the 3- and 6-positions of the pyridine ring. The use of organozinc reagents allows for milder reaction conditions and better functional group tolerance compared to other cross-coupling reactions. [, ]

- Stille Cross-coupling: This reaction is utilized for macrolactam ring closure in the synthesis of both amythiamicin C and GE2270 A. [, ] The reaction proceeds through the coupling of an aryl or vinyl stannane with an aryl or vinyl halide, forming a new carbon-carbon bond.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.